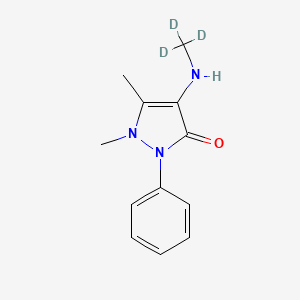

4-Methylamino-d3 Antipyrine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |

InChI |

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |

InChI Key |

JILCEWWZTBBOFS-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Deuterated Antipyrine Compounds

Synthetic Approaches for 4-Methylaminoantipyrine (MAA)

4-Methylaminoantipyrine (MAA), also known as noramidopyrine, is a primary active metabolite of the drug metamizole (B1201355). medchemexpress.com Its synthesis is a critical first step before the introduction of deuterium (B1214612).

Precursor Chemistry and Reaction Pathways for MAA Synthesis

The traditional synthesis of MAA starts from 4-aminoantipyrine (B1666024) (4-AAP). google.comalfa-chemical.com A common pathway involves the nitrosation of antipyrine (B355649), followed by reduction to form 4-AAP. alfa-chemical.com The 4-amino group is then methylated to yield MAA.

A classical industrial method for synthesizing 4-novalgin (4-methylaminoantipyrine) begins with amino-antipyrine. This precursor undergoes formylation with formic acid to produce 4-(formamido group) phenazone. Subsequently, this intermediate is methylated under basic conditions using dimethyl sulfate (B86663) to create 4-formyl novalgin. The final step involves the removal of the formoxyl group through sulfuric acid hydrolysis, followed by neutralization to yield 4-novalgin. google.com

Another established method involves the nitrosation of antipyrine with sodium nitrite, followed by reduction with ammonium (B1175870) bisulfite and ammonium sulfite. The resulting product is then hydrolyzed with sulfuric acid and neutralized with liquid ammonia (B1221849) to produce 4-aminoantipyrine. alfa-chemical.com

Modernized Synthetic Techniques for Enhanced Yield and Purity

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for MAA synthesis. One such method utilizes dimethyl carbonate as a methylating agent in an ionic liquid reaction medium. google.com This approach, starting from 4-aminoantipyrine, is a one-step process that offers high product purity and is conducive to industrial-scale production due to its operational simplicity and the use of safer, readily available raw materials. google.com

The use of organocatalysts, such as N,N-dimethylethanolamine (DMEA), has also been explored for the synthesis of 4-aminoantipyrine derivatives. chemrevlett.comchemrevlett.com These methods often proceed under mild conditions, such as room temperature and solvent-free environments, leading to high yields in shorter reaction times. chemrevlett.comresearchgate.net

Strategies for Deuterium Isotope Incorporation into Antipyrine Derivatives

The introduction of deuterium into the antipyrine scaffold can be achieved through various methods, with site-specificity being a key consideration for studying metabolic pathways.

Site-Specific Deuteration for 4-Methylamino-d3 Antipyrine Synthesis

The synthesis of this compound specifically involves the introduction of three deuterium atoms onto the methylamino group. This is typically achieved through direct synthesis using a deuterated starting material. For instance, deuterated methylamine (B109427) (CD3NH2) can be reacted with a suitable antipyrine precursor to introduce the trideuteriomethyl group. This method ensures that the deuterium atoms are located at the desired position, which is crucial for investigating the kinetic isotope effect on N-demethylation. portico.org

Copper-catalyzed deacylative deuteration presents another innovative strategy for site-specific deuteration. This redox-neutral reaction utilizes a ketone as a traceless activating group and D₂O as the deuterium source, demonstrating broad functional group tolerance. nih.gov

Isotopic Exchange Reactions in Pyrazolone (B3327878) Chemistry

Isotopic exchange reactions offer an alternative route for deuterium incorporation. These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents.

For pyrazolone and other nitrogen-containing heterocyclic compounds, transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful technique. medchemexpress.comchemrxiv.orgrsc.org Iridium-based catalysts, in particular, have shown high efficiency for ortho-selective deuteration directed by various functional groups, including those found in pyrazole (B372694) structures. acs.orgrsc.org The conditions for these reactions, such as temperature and the choice of catalyst, can be optimized to achieve high levels of deuterium incorporation. For instance, ruthenium-catalyzed H-D exchange using D₂O has been successfully applied to phenylpyridine derivatives and can be adapted for pyrazoles.

Characterization and Purity Assessment of Synthesized Labeled Compounds

The successful synthesis of this compound requires rigorous characterization to confirm its structure and assess its isotopic purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR is used to confirm the absence of protons at the deuterated site.

¹³C-NMR can show the characteristic splitting pattern of the carbon attached to deuterium. For example, the N–CD₃ carbon in this compound resonates at approximately δ 38.2 ppm and is split into a septet due to deuterium coupling.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is crucial for determining the molecular weight and confirming the number of incorporated deuterium atoms. The molecular ion peak for this compound [M+H]⁺ is observed at m/z 221.2. nih.gov

MS is also used to determine the isotopic purity by analyzing the relative abundance of the deuterated (d₃) versus partially deuterated (d₂, d₁) and non-deuterated (d₀) species. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the presence of C-D bonds, which exhibit stretching vibrations at a lower frequency (around 2100–2200 cm⁻¹) compared to C-H stretches (2850–3000 cm⁻¹). The characteristic carbonyl (C=O) stretch remains at approximately 1685 cm⁻¹.

Elemental Analysis:

Below is a table summarizing the key analytical data for the characterization of this compound.

| Analytical Technique | Expected Observation for this compound | Reference |

| ¹H-NMR | Absence of a signal for the N-methyl protons. | |

| ¹³C-NMR | A septet for the N-CD₃ carbon at ~δ 38.2 ppm. | |

| ESI-MS | [M+H]⁺ peak at m/z 221.2. | |

| Isotopic Purity (MS) | High abundance of the d₃ isotopologue (>98%). | |

| IR Spectroscopy | C-D stretching vibrations at 2100–2200 cm⁻¹. | |

| IR Spectroscopy | C=O stretching vibration at ~1685 cm⁻¹. |

Advanced Analytical Methodologies for 4 Methylamino D3 Antipyrine and Its Metabolites

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of 4-Methylamino-d3 Antipyrine (B355649) and its related compounds from complex biological matrices. The choice of technique is dictated by the polarity of the analytes and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of antipyrine and its various metabolites. nih.gov Several HPLC methods have been developed to profile these compounds in biological fluids like plasma and urine. nih.govnih.gov These methods often employ reverse-phase columns and are valued for their good sensitivity, accuracy, and reproducibility, making them well-suited for detailed metabolic studies. nih.gov

For instance, a reverse-phase gradient HPLC method has been successfully used for the simultaneous determination of antipyrine (AP) and its metabolites 4-hydroxyantipyrine (B57837) (4-OHAP), norantipyrine (NorAP), and 3-hydroxymethylantipyrine (B92689) (3-OHMAP) in human urine. nih.gov The identity of degradation products, such as 4-methylaminoantipyrine, can be confirmed using HPLC coupled with a photodiode array (PDA) detector and mass spectrometry. researchgate.net

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Antipyrine, 4-hydroxyantipyrine, norantipyrine, 3-hydroxymethylantipyrine | C-18 sorbent cartridges | Gradient with acetonitrile in methylene chloride | Not Specified | nih.gov |

| Dipyrone (B125322), Caffeine (B1668208) (and 4-MAA degradation product) | Reverse-phase Acclaim® C18 (250.0 × 4.6 mm; 5.0 μm) | Acetonitrile/water (65:35 v/v), pH 7.5 | UV (273 nm) | researchgate.net |

| Antipyrine, 4-Hydroxyantipyrine | Symmetry Shield RP8 (4.6 x 50 mm, 5µm) | 0.1% glacial acetic acid/methanol (85:15) | UV (254 nm) | waters.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and hydrophilic compounds that are not well-retained by traditional reverse-phase chromatography. uu.se The technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface that facilitates the separation of polar analytes. amsbiopharma.com HILIC is often coupled with mass spectrometry for the analysis of polar metabolites in complex biological samples. uu.seamsbiopharma.com

A notable application is the development of a simple and rapid assay for determining 4-methylaminoantipyrine (MAA) in human plasma, where 4-Methylamino-d3 Antipyrine (MAA-d3) serves as the internal standard. researchgate.netnih.gov This method utilizes HILIC for chromatographic separation, demonstrating its effectiveness for this class of polar compounds. researchgate.netnih.gov The advantages of HILIC include its ability to handle direct injections of organic solvent extracts and achieve mass spectrometry performance that is equal to or better than reverse-phase LC. amsbiopharma.com

| Analyte(s) | Column | Mobile Phase | Sample Preparation | Reference |

|---|---|---|---|---|

| 4-methylaminoantipyrine (MAA), this compound (MAA-d3) | YMC-Pack SIL (100 × 2.0 mm; S-5 μm, 30 nm) | Acetonitrile, water, and formic acid | Protein precipitation with acetonitrile | researchgate.netnih.gov |

Reverse-phase chromatography is a cornerstone of bioanalytical methods for quantifying drugs and their metabolites, including deuterated analogs like this compound, which are frequently used as internal standards. In these systems, a nonpolar stationary phase is used with a polar mobile phase.

A high-performance LC-MS method for the quantification of 4-methylaminoantipyrine in human plasma utilized a reverse-phase column with an isocratic mobile phase. nih.govresearchgate.net Although the specific separation of the deuterated analog is not detailed, the method's validation implies successful resolution from potential interferences. Another approach involves high-temperature reversed-phase HPLC using deuterium (B1214612) oxide (D₂O) as the mobile phase for the separation of pharmaceuticals, including antipyrine and 4-aminoantipyrine (B1666024). researchgate.net This demonstrates the versatility of reverse-phase systems in handling deuterated compounds, whether as the analyte, internal standard, or even the mobile phase itself. researchgate.net

| Analyte(s) | Column Type | Mobile Phase | Key Feature | Reference |

|---|---|---|---|---|

| 4-methylaminoantipyrine | Reverse Phase | Isocratic | Quantification in human plasma | nih.govresearchgate.net |

| Antipyrine, 4-aminoantipyrine, caffeine, etc. | C8 XTerra | Deuterium oxide (D₂O) | High-temperature chromatography with multiple on-line spectroscopic analyses | researchgate.net |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and related compounds due to its high sensitivity and specificity. researchgate.net When coupled with liquid chromatography, it provides a powerful platform for bioanalysis.

LC-MS methods have been successfully developed and validated for the quantification of antipyrine derivatives in biological matrices. nih.gov For the analysis of 4-methylaminoantipyrine in human plasma, a method involving liquid-liquid extraction followed by separation on a reverse-phase column and detection by MS has been reported. nih.govresearchgate.net The mass spectrometer was operated in the selected ion monitoring (SIM) mode, which enhances selectivity by monitoring specific mass-to-charge (m/z) ratios corresponding to the target analytes. nih.gov In this case, the protonated molecular ions [M+H]⁺ were monitored for both the analyte and the internal standard. nih.govresearchgate.net

| Analyte | Ion Monitored | m/z Ratio | Reference |

|---|---|---|---|

| 4-methylaminoantipyrine | [M+H]⁺ | 218.2 | nih.govresearchgate.net |

| 4-isopropylantipyrine (Internal Standard) | [M+H]⁺ | 231.3 | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to single MS methods. nih.govresearchgate.net This technique is the gold standard for quantitative bioanalysis, particularly when dealing with low concentrations of analytes in complex matrices. The selectivity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer.

For the determination of 4-methylaminoantipyrine (MAA), an LC-MS/MS method was developed using this compound (MAA-d3) as the internal standard. researchgate.netnih.gov The analysis was performed in the positive ionization mode, and specific MRM transitions were established for both the analyte and its deuterated internal standard. researchgate.netnih.gov This approach ensures highly selective and accurate quantification, as the likelihood of an interfering compound having the same retention time, precursor ion mass, and product ion mass is extremely low.

| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 4-methylaminoantipyrine (MAA) | Analyte | 218.2 | 56.2 | researchgate.netnih.gov |

| This compound (MAA-d3) | Internal Standard | 221.2 | 56.2 | researchgate.netnih.gov |

Application of this compound as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly in bioanalytical methods, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. This compound, a deuterated analog of 4-Methylaminoantipyrine, serves as an ideal internal standard for the quantification of its non-deuterated counterpart and related metabolites in complex biological matrices. medchemexpress.com Its utility is especially pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, a highly sensitive and specific analytical technique. nih.gov

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound and 4-Methylaminoantipyrine exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer due to the mass difference imparted by the deuterium atoms. This co-elution and differential mass detection allow for the correction of variability that may be introduced during sample preparation, injection, and ionization, thereby ensuring robust and reliable quantification.

A specific application of this compound as an internal standard is in the determination of 4-Methylaminoantipyrine (MAA) in human plasma by HPLC-MS/MS. In such methods, a known concentration of the deuterated standard is spiked into the plasma samples before any processing steps. The samples are then subjected to extraction and chromatographic separation. In the mass spectrometer, the instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM). For instance, the MRM transition for MAA might be m/z 218.2 → 56.2, while for the deuterated internal standard, this compound (MAA-d3), it would be m/z 221.2 → 56.2. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

The following table summarizes the typical MRM transitions used for the quantification of 4-Methylaminoantipyrine with this compound as an internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methylaminoantipyrine (MAA) | 218.2 | 56.2 |

| This compound (MAA-d3) | 221.2 | 56.2 |

This data is illustrative of typical mass spectrometry parameters and may vary based on the specific instrumentation and analytical conditions.

High-Resolution Accurate Mass Spectrometry (HRAM) for Metabolite Identification

High-Resolution Accurate Mass Spectrometry (HRAM) has emerged as a powerful tool in the field of drug metabolism for the identification and structural elucidation of metabolites. nih.govnih.gov Unlike nominal mass instruments, HRAM platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm), enabling the determination of the elemental composition of parent drugs and their metabolites. nih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The high resolving power of HRAM instruments allows for the separation of ions with very similar m/z ratios, which might appear as a single peak in lower-resolution instruments. thermofisher.comazolifesciences.com This is particularly advantageous in the analysis of complex biological matrices where endogenous compounds can interfere with the detection of drug metabolites. thermofisher.com

For the study of this compound and its metabolites, HRAM would be instrumental in several ways. Firstly, it can confirm the elemental composition of the parent compound and any detected metabolites with a high degree of confidence. Secondly, by comparing the mass spectra of samples from dosed and control groups, potential metabolites can be identified based on their accurate mass and isotopic pattern. The deuterium label in this compound would produce a characteristic isotopic signature, aiding in the differentiation of drug-related material from endogenous components.

Furthermore, HRAM coupled with tandem mass spectrometry (MS/MS) provides valuable structural information. thermofisher.com The fragmentation patterns of the metabolites can be compared to that of the parent drug to identify the site of metabolic modification. The accurate mass measurement of the fragment ions further aids in their structural assignment. This comprehensive approach allows for the confident identification of both expected and unexpected metabolites, providing a more complete picture of the metabolic fate of the compound.

The table below illustrates the theoretical accurate masses of 4-Methylaminoantipyrine and its deuterated analog, which can be precisely measured by HRAM:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| 4-Methylaminoantipyrine | C12H15N3O | 217.1215 |

| This compound | C12H12D3N3O | 220.1403 |

These values are calculated based on the most abundant isotopes of each element.

Sample Preparation Protocols for Analytical Studies

Protein Precipitation in Biological Matrices

Protein precipitation is a widely used and straightforward method for the removal of proteins from biological samples, such as plasma and serum, prior to analysis by LC-MS/MS. This technique is particularly suitable for the analysis of small molecules like 4-Methylaminoantipyrine and its deuterated internal standard. The principle involves the addition of an organic solvent or an acid to the biological matrix, which disrupts the protein structure, causing them to precipitate out of the solution.

Acetonitrile is a commonly employed solvent for protein precipitation due to its efficiency in precipitating a wide range of proteins and its compatibility with reversed-phase liquid chromatography. nih.govresearchgate.net The general procedure involves adding a specific volume of cold acetonitrile (typically 2 to 4 times the sample volume) to the plasma sample. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation. Following vortexing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest and the internal standard, is then carefully collected and can be directly injected into the LC-MS/MS system or further processed.

The key advantages of protein precipitation are its speed, simplicity, and low cost. It is also a generic method that can be applied to a wide range of analytes. However, a potential drawback is that it may result in less clean extracts compared to more extensive techniques like solid-phase extraction, as some matrix components may remain in the supernatant, potentially leading to ion suppression in the mass spectrometer. Despite this, for many applications involving the analysis of 4-Methylaminoantipyrine, protein precipitation with acetonitrile provides adequate sample cleanup and is a well-established method. nih.gov

Solid-Phase Extraction (SPE) for Metabolite Enrichment

Solid-Phase Extraction (SPE) is a more selective and rigorous sample preparation technique compared to protein precipitation, often employed for the enrichment of analytes and the removal of interfering matrix components. nih.gov For the analysis of 4-Methylaminoantipyrine and its metabolites from biological matrices, SPE can provide cleaner extracts, leading to improved assay sensitivity and robustness.

A common approach for the extraction of antipyrine and its metabolites involves the use of a reversed-phase SPE sorbent, such as C18-bonded silica. nih.govrsc.org The general procedure for SPE is as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent and create an environment suitable for sample loading.

Loading: The pre-treated biological sample (e.g., diluted plasma) is loaded onto the conditioned cartridge. The analytes of interest, being relatively nonpolar, will adsorb to the C18 stationary phase, while more polar matrix components will pass through.

Washing: The cartridge is then washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining salts and polar interferences that may have been retained on the sorbent.

Elution: Finally, the analytes of interest are eluted from the cartridge using a strong organic solvent, such as methanol or acetonitrile. This eluate, now enriched with the analytes and free from many of the matrix interferences, is collected.

The collected eluate is typically evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase before injection. This reconstitution step further concentrates the analytes, enhancing the sensitivity of the analysis. A study on the determination of antipyrine metabolites in human plasma using C18 SPE cartridges reported high recoveries for 4-methylaminoantipyrine, demonstrating the effectiveness of this technique. rsc.org

The following table summarizes the reported recovery for 4-Methylaminoantipyrine using a C18 SPE method:

| Compound | Recovery (%) |

| 4-Methylaminoantipyrine (MAA) | 93 - 100 |

Data from a study on the quantitative isolation of antipyrine metabolites from human plasma. rsc.org

Spectroscopic and Complementary Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds such as this compound. While proton (¹H) NMR is the most common NMR technique, deuterium (²H or D) NMR spectroscopy provides direct evidence for the site and extent of deuteration in a molecule. sigmaaldrich.comwikipedia.org

The principles of deuterium NMR are similar to those of proton NMR, but it observes the magnetic properties of the deuterium nucleus, which has a spin of 1. wikipedia.org A key feature of ²H NMR is that the chemical shifts are very similar to those in ¹H NMR for the same chemical environment. This allows for the direct correlation of signals between the two spectra. In the ²H NMR spectrum of this compound, a signal would be expected in the region corresponding to the methylamino group, confirming the successful incorporation of deuterium at this position. Conversely, in the ¹H NMR spectrum, the signal corresponding to the methylamino protons would be significantly diminished or absent, depending on the isotopic purity of the compound.

The use of deuterium NMR is particularly advantageous for highly deuterated compounds where the residual proton signals in ¹H NMR may be too weak for reliable analysis. sigmaaldrich.com It provides a clean spectrum where only the deuterium signals are observed, simplifying spectral interpretation. Furthermore, quantitative ²H NMR can be used to determine the isotopic enrichment at specific sites within the molecule.

Vibrational Spectroscopic Studies of Antipyrine Derivatives

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful analytical tool for the structural elucidation of antipyrine and its derivatives. nih.gov These methods provide detailed information about the vibrational modes of a molecule, offering a molecular "fingerprint" that is highly specific to its structure, bonding, and conformation. nih.gov In the study of antipyrine derivatives, vibrational spectroscopy is frequently coupled with quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a more precise and comprehensive assignment of the observed spectral bands. researchgate.netmdpi.comnih.gov

Research has extensively utilized these techniques to characterize key antipyrine derivatives. One of the most studied is 4-aminoantipyrine (4-AAP), an important intermediate in the synthesis of pharmaceuticals. researchgate.netmdpi.com Experimental FT-IR and FT-Raman spectra of 4-AAP have been recorded and compared against theoretical spectra calculated using DFT methods (e.g., B3LYP) with various basis sets. researchgate.netmdpi.com This combined experimental and theoretical approach allows for the detailed assignment of fundamental vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazole (B372694) ring, phenyl group, and amino group. researchgate.net Studies show that the harmonic vibrational frequencies calculated with appropriate scaling methods coincide satisfactorily with experimental observations. researchgate.net

The insights gained from these spectroscopic studies are critical for understanding the structural characteristics of these compounds. For instance, the analysis of Schiff base derivatives of 4-aminoantipyrine also involves comparing experimental IR spectra with frequencies simulated by semi-empirical quantum chemical methods to identify the most appropriate computational approach for predicting their vibrational modes. isca.me Similarly, the molecular structures of newly synthesized derivatives are routinely confirmed using FT-IR alongside other techniques like NMR and elemental analysis. mdpi.com

The vibrational frequencies observed are characteristic of the functional groups present in the molecule. For example, in 4-aminoantipyrine, the N-H stretching vibrations of the amino group, the C=O stretching of the pyrazolone (B3327878) ring, and various C-H and C-C stretching and bending modes of the phenyl and pyrazole rings are all identifiable in the spectra. The precise wavenumbers of these vibrations provide valuable information about the electronic environment and intermolecular interactions. mdpi.com

Below is a table detailing the experimental vibrational frequencies and their assignments for 4-aminoantipyrine, a representative derivative.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3434 | 3435 | NH₂ asymmetric stretching |

| 3331 | 3330 | NH₂ symmetric stretching |

| 3061 | 3062 | C-H stretching |

| 1641 | 1641 | C=O stretching |

| 1594 | 1594 | C=C stretching |

| 1491 | 1491 | C-C stretching |

| 1315 | 1315 | C-N stretching |

| 1131 | 1131 | In-plane C-H bending |

| 767 | 767 | Out-of-plane C-H bending |

Note: The data in this table is compiled from published experimental findings for 4-aminoantipyrine. researchgate.net The assignments are based on both experimental data and theoretical DFT calculations.

Mechanistic and Metabolic Investigations Utilizing 4 Methylamino D3 Antipyrine

Elucidation of Metabolic Pathways of 4-Methylaminoantipyrine

4-Methylaminoantipyrine (4-MAA) is a principal active metabolite of the prodrug metamizole (B1201355) (dipyrone). medchemexpress.comnih.gov Its own metabolic fate is complex, involving both enzymatic and non-enzymatic processes that lead to a cascade of subsequent metabolites.

The enzymatic conversion of 4-MAA is a critical step in its clearance and involves several key pathways. The primary routes of biotransformation are N-demethylation and oxidation.

N-Demethylation: This process involves the removal of the N-methyl group from 4-MAA to produce the secondary metabolite 4-aminoantipyrine (B1666024) (4-AA). nih.govresearchgate.net This reaction is catalyzed predominantly by Cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov

Oxidation: The N-methyl side chain of 4-MAA can also be oxidized to yield 4-formylaminoantipyrine (B29614) (4-FAA). medchemexpress.comjst.go.jp This is another CYP-mediated reaction. researchgate.net

Peroxidase-mediated Demethylation: Beyond the liver, studies have revealed a significant role for peroxidases in the N-demethylation of 4-MAA. Specifically, human myeloperoxidase (MPO), an enzyme abundant in granulocytes, can efficiently demethylate 4-MAA. nih.gov This extrahepatic pathway is crucial and may account for a substantial portion of 4-MAA's conversion to 4-AA in the body. nih.gov

| Enzyme System | Metabolic Reaction | Product(s) |

| Cytochrome P450 (CYP) Enzymes | N-demethylation | 4-aminoantipyrine (4-AA) |

| Oxidation | 4-formylaminoantipyrine (4-FAA) | |

| Myeloperoxidase (MPO) | N-demethylation | 4-aminoantipyrine (4-AA) |

While the metabolism of 4-MAA is primarily enzymatic, its formation is a non-enzymatic process. The parent drug, metamizole, is a prodrug that spontaneously hydrolyzes in the aqueous environment of the gastrointestinal tract to form 4-MAA before absorption. medchemexpress.comresearchgate.netnih.govresearchgate.net 4-MAA itself is a chemically stable compound under physiological conditions, with its subsequent breakdown being dependent on the enzymatic machinery of the body. researchgate.net

The metabolism of 4-MAA initiates a cascade that produces secondary and tertiary metabolites. nih.gov

Secondary Metabolites: As described, the direct enzymatic conversion of 4-MAA yields two key secondary metabolites: 4-aminoantipyrine (4-AA) via N-demethylation and 4-formylaminoantipyrine (4-FAA) via oxidation. researchgate.netresearchgate.net

Tertiary Metabolites: The secondary metabolite 4-AA can be further metabolized. It undergoes N-acetylation, a Phase II metabolic reaction, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form 4-acetylaminoantipyrine (4-AAA). researchgate.netnih.gov Therefore, 4-AAA is considered a tertiary metabolite in the metabolic sequence originating from metamizole.

Investigation of Cytochrome P450 Enzyme Isoform Involvement in Antipyrine (B355649) Metabolism

The Cytochrome P450 superfamily of enzymes is essential for the Phase I metabolism of a vast number of drugs, including antipyrine and its derivatives. mdpi.comnih.gov Identifying the specific isoforms involved is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. researchgate.netwalshmedicalmedia.com

Studies on the parent compound, antipyrine, have shown that its metabolism into its three main oxidative metabolites is carried out by multiple CYP enzymes. The formation of 4-hydroxyantipyrine (B57837) is mainly catalyzed by CYP3A4, with minor contributions from CYP1A2. The CYP2C subfamily and CYP1A2 are the predominant enzymes responsible for norantipyrine formation, while 3-hydroxymethylantipyrine (B92689) formation is mediated by CYP1A2 and CYP2C9. nih.gov

For 4-Methylaminoantipyrine (4-MAA), research using human liver microsomes (HLM) and specific CYP inhibitors has identified several key isoforms responsible for its N-demethylation to 4-AA. The major contributors are CYP2B6, CYP2C8, CYP2C9, and CYP3A4. nih.gov CYP1A2 has also been identified as an important enzyme in the hepatic metabolism of 4-MAA. jst.go.jp

| Compound | Metabolite(s) | Involved CYP450 Isoforms |

| Antipyrine | 4-hydroxyantipyrine | CYP3A4, CYP1A2 nih.gov |

| 3-hydroxymethylantipyrine | CYP1A2, CYP2C9 nih.gov | |

| Norantipyrine | CYP2C subfamily, CYP1A2 nih.gov | |

| 4-Methylaminoantipyrine (4-MAA) | 4-aminoantipyrine (4-AA) | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4 nih.govjst.go.jp |

Assessment of Deuterium (B1214612) Isotope Effects on Metabolic Stability and Reaction Kinetics

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic deuterium isotope effect (KDIE), is a valuable tool in mechanistic studies. nih.govsemanticscholar.org When the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic pathway, replacing it with a stronger carbon-deuterium (C-D) bond will slow the reaction. researchgate.net

In 4-Methylamino-d3 Antipyrine, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This methyl group is the primary site for two key metabolic reactions: N-demethylation to 4-AA and oxidation to 4-FAA. The deuteration of this position is expected to have the following effects:

Slowing of N-demethylation: The N-demethylation process, catalyzed by both CYP enzymes and peroxidases, involves the breaking of a C-H bond. The presence of C-D bonds in this compound is anticipated to decrease the rate of formation of 4-AA.

Increased Metabolic Stability: By slowing the rate of its primary metabolic clearance pathways, the deuterium substitution should increase the metabolic stability of the compound. This typically results in a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. uspto.gov

In Vitro Metabolic Stability Studies of Antipyrine Derivatives in Hepatic and Extrahepatic Systems

In vitro metabolic stability studies are essential for predicting the in vivo behavior of a drug candidate. frontiersin.org These assays typically use subcellular fractions like liver microsomes, which are rich in CYP enzymes, to estimate the extent and rate of Phase I metabolism. researchgate.netnih.gov

For 4-MAA, in vitro studies using human liver microsomes (HLM) have determined a demethylation rate of approximately 280 pmol/mg protein/h. nih.gov However, pharmacokinetic modeling revealed that this hepatic metabolic rate is too low to account for the total rate of 4-MAA demethylation observed in humans. nih.gov This discrepancy strongly suggested the involvement of significant extrahepatic metabolic pathways.

Subsequent investigations confirmed this hypothesis by identifying a major role for myeloperoxidase (MPO) in extrahepatic tissues. nih.gov MPO, found in circulating granulocytes and their precursors in bone marrow, demonstrates a high capacity for 4-MAA demethylation. The maximal velocity for this reaction by MPO was found to be 14 nmol/min/mg protein. nih.gov Calculations suggest that the total body MPO capacity for this reaction is approximately 600 times greater than the capacity of the liver's CYP-mediated pathway. nih.gov

These findings underscore the importance of evaluating both hepatic and relevant extrahepatic systems to build a complete and accurate model of a drug's metabolic clearance. The use of various in vitro systems, from liver homogenates to isolated enzyme systems, provides a comprehensive understanding of the metabolic profile of antipyrine derivatives. nih.govnih.gov

Research Applications of 4 Methylamino D3 Antipyrine As a Mechanistic Probe

Utility as a Probe for Assessment of Hepatic Oxidative Capacity in Research Models

Antipyrine (B355649) has long been established as a safe and effective probe drug for evaluating the activity of hepatic drug-metabolizing enzymes in humans. nih.govdocumentsdelivered.com The rate at which antipyrine is metabolized and cleared from the body provides a reliable indication of the liver's oxidative capacity. The metabolism of antipyrine is complex, involving multiple cytochrome P450 (CYP450) enzymes that produce several major oxidative metabolites, including 4-hydroxyantipyrine (B57837), 3-hydroxymethylantipyrine (B92689), and norantipyrine. nih.govnih.gov

The formation of these metabolites is catalyzed by a range of CYP450 isozymes, making antipyrine a broad-spectrum probe for hepatic function. nih.gov For instance, the 4-hydroxylation of antipyrine is primarily mediated by CYP3A4, with some contribution from CYP1A2. nih.gov Norantipyrine formation is predominantly carried out by the CYP2C subfamily, while 3-hydroxymethylantipyrine is formed by CYP1A2 and CYP2C9. nih.gov

In research settings, 4-Methylamino-d3 Antipyrine is used as an internal standard in pharmacokinetic studies that measure the formation rates of these metabolites. By adding a known quantity of the deuterated standard to a biological sample (such as plasma or urine), researchers can accurately quantify the concentration of the unlabeled, endogenously produced metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This precise quantification is essential for assessing the impact of liver disease, genetic polymorphisms, or co-administered drugs on hepatic oxidative capacity.

| Metabolite | Primary Catalyzing CYP450 Enzymes | Significance |

|---|---|---|

| 4-Hydroxyantipyrine | CYP3A4, CYP1A2 | Probe for the activity of two major drug-metabolizing enzymes. |

| Norantipyrine | CYP2C Subfamily (CYP2C8, CYP2C9, CYP2C18), CYP1A2 | Indicates the function of the CYP2C family, which is crucial for the metabolism of many clinical drugs. |

| 3-Hydroxymethylantipyrine | CYP1A2, CYP2C9 | Reflects the activity of enzymes involved in the metabolism of caffeine (B1668208) and various other compounds. |

Applications in Broad Drug Metabolism Research and Enzyme Induction/Inhibition Studies

The study of drug metabolism is fundamental to pharmacology, and understanding how drugs induce or inhibit metabolic enzymes is critical for predicting drug-drug interactions. Enzyme induction is a process where exposure to a substance increases the synthesis of an enzyme, leading to faster metabolism of drugs processed by that enzyme. youtube.com Conversely, enzyme inhibition occurs when a substance blocks the activity of an enzyme, slowing down the metabolism of other drugs and potentially leading to toxicity. youtube.compharmacytimes.com

This compound plays a crucial role in these in vitro and in vivo studies. As a stable isotope-labeled internal standard, it enables the precise measurement of metabolite formation in complex biological matrices. For example, in studies investigating whether a new drug candidate inhibits CYP3A4, researchers can incubate human liver microsomes with antipyrine (as the probe substrate) and the new drug. By using this compound's non-deuterated parent compound's metabolites as markers and a deuterated internal standard for quantification, they can accurately measure any decrease in the formation of 4-hydroxyantipyrine, thereby quantifying the inhibitory potential of the new drug.

Similarly, in enzyme induction studies, animal models or cell cultures can be treated with a potential inducer (like rifampin) for a period. pharmacytimes.com Subsequently, the rate of antipyrine metabolism is measured. The use of a deuterated standard ensures that the results are accurate and reproducible, providing clear evidence of enzyme induction. These studies are essential for drug development and regulatory submission, helping to establish a new drug's safety profile.

Investigation of Enzyme Kinetics and Reaction Mechanisms using Stable Isotope Labeled Substrates

The substitution of an atom with its heavier isotope can affect the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govwikipedia.org A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.gov

In the case of this compound, the deuterium (B1214612) atoms are on the methyl group. If the demethylation of this compound to form 4-aminoantipyrine (B1666024) involves the cleavage of a carbon-deuterium (C-D) bond in the rate-limiting step, a primary KIE would be expected. The C-D bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.gov Consequently, the reaction rate for the deuterated compound would be slower than for the unlabeled compound.

| KIE Parameter | Description | Mechanistic Implication |

|---|---|---|

| Primary KIE | Observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.gov | A significant KIE (kH/kD > 2) suggests that C-H bond cleavage is rate-limiting. acs.org |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation, but its environment changes during the reaction. nih.gov | Provides information about changes in hybridization or steric environment at the transition state. |

| No KIE | The reaction rate is unaffected by isotopic substitution (kH/kD ≈ 1). | Indicates that the step involving the labeled atom is not rate-determining. nih.gov |

Tracing and Quantifying Metabolic Fluxes in Biological Systems with Deuterated Compounds

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. mdpi.comresearchgate.net It involves introducing a stable isotope-labeled substrate (a tracer) into a system and tracking the incorporation of the isotope into downstream metabolites. nih.govyoutube.com Deuterated compounds like this compound are excellent tracers for this purpose.

In the context of drug metabolism, researchers can administer this compound to an in vivo or in vitro model and trace the path of the deuterated methyl group. Using mass spectrometry, they can identify and quantify all the metabolites that retain the deuterium label. This allows for the unambiguous mapping of metabolic pathways and the calculation of the flux, or flow of molecules, through each specific reaction. researchgate.net

For example, by tracking the appearance of deuterated 4-aminoantipyrine and other downstream products, one can quantify the rate of N-demethylation relative to other metabolic pathways, such as ring hydroxylation. This approach provides a dynamic and quantitative picture of metabolism that cannot be obtained from measuring static metabolite concentrations alone. mdpi.com MFA is a powerful systems biology tool that helps to understand how metabolic networks are regulated and how they respond to genetic or environmental perturbations, such as disease states or drug treatment. researchgate.netresearchgate.net

Pharmacokinetic Research Paradigms in Non Clinical Models

In Vitro Pharmacokinetic Profiling of 4-Methylaminoantipyrine and Deuterated Analogs

In vitro studies provide a foundational understanding of a compound's metabolic fate. Metamizole (B1201355) is known to be non-enzymatically converted to 4-Methylaminoantipyrine. medchemexpress.com Subsequent metabolism of MAA, however, is enzyme-driven. It can be demethylated to 4-aminoantipyrine (B1666024) (AA) or formylated to 4-formylaminoantipyrine (B29614) (4-FAA). mdpi.comresearchgate.net The transformation to AA is mediated by the cytochrome P450 enzyme system, specifically CYP3A4. researchgate.net

The introduction of deuterium (B1214612) at the N-methyl group to create 4-Methylamino-d3 Antipyrine (B355649) is a strategic modification intended to alter its metabolic rate. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. osti.gov This difference can lead to a "kinetic isotope effect," where the enzymatic cleavage of the C-D bond is slower than that of the C-H bond. osti.govresearchgate.net Therefore, in an in vitro setting using liver microsomes, one would anticipate that the N-demethylation of 4-Methylamino-d3 Antipyrine to 4-aminoantipyrine would be significantly slower compared to the non-deuterated compound. This would result in a reduced rate of formation for the AA metabolite. osti.gov

Pharmacokinetic Studies in Defined Animal Models (e.g., pig, donkey, rat)

Pharmacokinetic parameters of 4-Methylaminoantipyrine have been extensively studied across various animal species following the administration of its parent compound, metamizole.

In pigs , after a single intramuscular injection of metamizole (100 mg/kg), MAA was detectable in plasma from 0.25 to 48 hours. medchemexpress.comresearchgate.net The average maximum plasma concentration (Cmax) reached was 47.59 µg/mL, with an average elimination half-life (t½) of 8.57 hours. medchemexpress.comresearchgate.net

In donkeys , a study involving intravenous (IV) and intramuscular (IM) administration of metamizole (25 mg/kg) showed that MAA had a longer half-life after IV injection compared to IM. uq.edu.au Key pharmacokinetic parameters differed significantly between the two routes. uq.edu.au

In rats , studies have also been conducted to assess the pharmacokinetics of metamizole metabolites. nih.gov One study noted that under chronic administration, plasma concentrations of 4-methylaminoantipyrine markedly decreased, suggesting an induction of its elimination process. nih.gov

The data from these animal models are crucial for understanding the disposition of the compound and for inter-species comparisons.

Comparative Pharmacokinetic Analysis of Antipyrine Metabolites across Animal Species

The metabolism and pharmacokinetic profiles of 4-Methylaminoantipyrine (MAA) and its subsequent metabolite, 4-aminoantipyrine (AA), exhibit notable variation across different animal species. nih.govrroij.com Generally, plasma concentrations of AA are lower than those of MAA, a finding consistent across dogs, cats, horses, and donkeys, suggesting a similar metabolic pathway where AA is a minor product of MAA metabolism. nih.gov

However, the rate of metabolism and elimination can differ significantly. For instance, the half-life of MAA in dogs has been reported to be considerably longer (26.39 hours) in one study compared to earlier reports in dogs (5.94 hours), cats (4.42 hours), and donkeys (3.62 hours) at the same dose. nih.gov In sheep, the elimination half-life of MAA was found to be 3.01 hours after IV administration and 1.45 hours after IM administration. researchgate.net Calves undergoing surgery showed a slow elimination half-life for MAA of 9.49 hours. nih.gov

These differences can be attributed to variations in metabolic enzyme activity, genetics, and other physiological factors between species. rroij.comresearchgate.net Such comparative analyses are essential for selecting appropriate animal models in research. rroij.com

Below is a comparative table of key pharmacokinetic parameters for 4-Methylaminoantipyrine (MAA) in various animal species following metamizole administration.

| Species | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) |

| Piglets | IM | 47.59 | 1.81 | 8.57 | 450.31 |

| Donkeys | IV | 78.52 | 0.08 | 3.62 | 148.24 |

| Donkeys | IM | 24.51 | 0.75 | 1.95 | 110.12 |

| Sheep | IV | 45.02 | 0.08 | 3.01 | 75.34 |

| Sheep | IM | 28.52 | 0.45 | 1.45 | 84.71 |

| Calves | IV | 101.63 | 0.25 | 9.49 | 496.21 |

| Dogs | IV | 202.71 | - | 26.39 | 3097.35 |

Data compiled from multiple sources. nih.govresearchgate.netuq.edu.aunih.govunipi.it Note that experimental conditions and analytical methods may vary between studies.

Methodological Considerations for Pharmacokinetic Parameter Determination in Research Models

Accurate determination of pharmacokinetic parameters relies on robust and validated analytical methods. For 4-Methylaminoantipyrine, high-performance liquid chromatography (HPLC) is a commonly used technique. researchgate.netnih.gov Methods often involve a UV detector and may use an internal standard, such as isopropylaminoantipyrine, for improved accuracy. nih.govunipi.it

More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offer greater specificity and sensitivity. researchgate.netnih.govsemanticscholar.org These methods are capable of detecting very low concentrations of the analyte in plasma, with lower limits of detection reported as low as 0.04 µg/mL. nih.govsemanticscholar.org

Sample preparation is a critical step. Common procedures include liquid-liquid extraction or protein precipitation to isolate the analyte from plasma matrix components. researchgate.netnih.gov Once concentration-time data are obtained, pharmacokinetic parameters are typically calculated using non-compartmental analysis. nih.govunipi.it

Assessment of Absorption, Distribution, and Elimination in Non-Clinical Systems

The pharmacokinetic profile of 4-Methylaminoantipyrine is characterized by its absorption, distribution, and elimination phases.

Absorption: Following oral administration of the parent drug metamizole, it is hydrolyzed to MAA before absorption. nih.govnih.gov After intramuscular injection, MAA is absorbed into the systemic circulation, reaching peak concentrations at different times depending on the species; for example, Tmax is approximately 0.45 hours in sheep and 1.81 hours in piglets. researchgate.netunipi.it

Distribution: The volume of distribution (Vd) for MAA is about 1.15 L/kg of lean body mass, and its protein binding is less than 60%. nih.gov This indicates a moderate distribution into the tissues of the body.

Elimination: Elimination occurs through metabolic conversion and subsequent excretion. MAA is metabolized to other compounds like 4-aminoantipyrine (AA) and 4-formylaminoantipyrine (FAA). nih.gov These metabolites are primarily excreted in the urine, accounting for about 60% of the administered dose of dipyrone (B125322). nih.gov The elimination half-life varies significantly across species, as detailed in the comparative analysis section.

Impact of Deuterium Substitution on Pharmacokinetic Parameters in Research Settings

Deuterium substitution is a strategy used in drug discovery to favorably alter the pharmacokinetic properties of a compound. nih.gov Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govuspto.gov

For this compound, the deuterium atoms are placed on the N-methyl group, which is a primary site of metabolism (N-demethylation) to form 4-aminoantipyrine. mdpi.com This targeted deuteration is expected to decrease the rate of this metabolic conversion. osti.gov

The anticipated impacts on pharmacokinetic parameters in research models would be:

Increased Half-Life (t½): By slowing the metabolic clearance, the compound would remain in the body for a longer period. researchgate.net

Decreased Clearance (CL): Systemic clearance would be reduced because the metabolic component of clearance is inhibited. nih.gov

Metabolic Switching: The inhibition of one metabolic pathway (N-demethylation) could potentially redirect the metabolism of the compound toward other pathways, such as the formation of 4-formylaminoantipyrine. osti.govnih.gov

This approach has been successfully applied to other drugs, where deuteration has led to improved pharmacokinetic profiles, allowing for less frequent dosing or reduced inter-patient variability. nih.govuspto.gov

Computational and Theoretical Approaches in 4 Methylamino D3 Antipyrine Research

Molecular Modeling and Docking Studies of Antipyrine (B355649) Derivatives and Metabolites

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how antipyrine and its metabolites, such as 4-methylaminoantipyrine and 4-aminoantipyrine (B1666024) (AA), interact with biological targets. nih.govingentaconnect.com

Research has employed these techniques to explore the interactions of antipyrine derivatives with various protein targets. For instance, docking studies have been used to simulate the binding of novel antipyrine-thiazole hybrids to the active sites of proteins from Staphylococcus aureus and E. coli. researchgate.net Similarly, the anti-inflammatory properties of antipyrine and pyrazolone (B3327878) analogs have been investigated by docking them into the active sites of cyclooxygenase enzymes (COX-1 and COX-2). nih.govresearchgate.net

A notable application of these methods involves the dipyrone (B125322) metabolite 4-aminoantipyrine (AA), which is formed from 4-methylaminoantipyrine. mdpi.com Computational analysis and docking simulations were used to investigate AA as a potential agonist for the Cannabinoid Receptor 1 (CB1). nih.govingentaconnect.com The analysis of the docked complex revealed key interactions with specific amino acid residues, such as Phe 170, Phe 174, and Ser 383, providing a structural basis for its potential activity at this receptor. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are often used in conjunction with modeling studies to determine the electronic properties of molecules. mdpi.comnih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electronic charge, which are valuable for rational drug design and for understanding intermolecular interactions. mdpi.comrsc.org

| Derivative Studied | Protein Target | Key Findings | Computational Method |

|---|---|---|---|

| Antipyrine-thiazole hybrids | S. aureus and E. coli proteins | Simulated reactivity against bacterial proteins to explain antimicrobial efficacy. researchgate.net | Molecular Docking |

| Antipyrine and pyrazolone analogs | COX-1 and COX-2 | Confirmed structure-activity relationships for anti-inflammatory activity. nih.gov | Molecular Docking |

| 4-Aminoantipyrine (AA) | Cannabinoid Receptor 1 (CB1) | Identified key binding site residues (Phe 170, Phe 174, Ser 383) suggesting agonist activity. nih.gov | Molecular Docking |

| 4-Aminoantipyrine analogs | Oxidoreductase, COX-1, COX-2 | Demonstrated good binding interactions, supporting observed antioxidant and anti-inflammatory activities. researchgate.net | AutoDock Vina |

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificities

In silico methods are increasingly used to predict the metabolic fate of drug candidates early in the discovery process, helping to identify potential metabolites and the enzymes responsible for their formation. news-medical.netnih.gov For 4-Methylamino-d3 Antipyrine, understanding its formation from the parent drug and its subsequent metabolism is critical.

Dipyrone is a prodrug that is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (MAA). mdpi.com MAA is then metabolized in the liver by cytochrome P450 (CYP) enzymes. mdpi.com The main metabolic routes for MAA are demethylation to form 4-aminoantipyrine (AA) and oxidation to form 4-formylaminoantipyrine (B29614) (FAA). researchgate.netmdpi.com AA can be further acetylated to 4-acetylaminoantipyrine (AAA). mdpi.com

Studies on the parent compound, antipyrine, have identified the specific CYP isozymes involved in its metabolism. It is known that at least six hepatic CYP enzymes are involved: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4. nih.gov

4-Hydroxylation is primarily catalyzed by CYP3A4, with a lesser contribution from CYP1A2. nih.gov

Norantipyrine formation (N-demethylation) is predominantly carried out by the CYP2C subfamily, with some involvement from CYP1A2. nih.gov

3-Hydroxymethylantipyrine (B92689) formation is mediated by CYP1A2 and CYP2C9. nih.gov

Computational approaches, including both ligand-based and structure-based methods, can model these interactions. nih.gov These tools predict the most likely sites of metabolism on a molecule and can help determine the regioselectivity of different CYP enzymes, providing valuable information that complements experimental studies. news-medical.net

| Precursor | Metabolite | Metabolic Reaction | Key Enzymes Implicated |

|---|---|---|---|

| Dipyrone | 4-Methylaminoantipyrine (MAA) | Hydrolysis | Non-enzymatic |

| 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) | N-Demethylation | CYP2C subfamily, CYP1A2 mdpi.comnih.gov |

| 4-Methylaminoantipyrine (MAA) | 4-Formylaminoantipyrine (FAA) | Oxidation | CYP Enzymes mdpi.com |

| Antipyrine | 4-Hydroxyantipyrine (B57837) | Hydroxylation | CYP3A4, CYP1A2 nih.gov |

| Antipyrine | Norantipyrine | N-Demethylation | CYP2C subfamily, CYP1A2 nih.gov |

Computational Approaches for Drug-Transporter Interaction Studies involving Antipyrine Analogs

Membrane transporters are critical in determining the absorption, distribution, and excretion of drugs. researchgate.net Computational modeling has become an essential tool for predicting and characterizing drug-transporter interactions. researchgate.netnih.gov These methods can be broadly categorized as ligand-based, which focus on the properties of the transported molecules, and structure-based, which utilize the three-dimensional structure of the transporter protein. researchgate.net

Key transporter superfamilies affecting drug disposition include the ATP-Binding Cassette (ABC) transporters (often involved in drug efflux) and the Solute Carrier (SLC) transporters (typically responsible for uptake or efflux). nih.govnih.gov While specific studies on this compound are not prevalent, the established computational workflows can be applied to predict its potential interactions.

Computational techniques used in this area include:

Pharmacophore Modeling: Identifies the 3D arrangement of essential features a molecule must possess to interact with a specific transporter.

Molecular Docking: Predicts the binding pose of a drug within a transporter's binding site, as demonstrated in studies of inhibitors of the ABCB1 transporter. nih.gov

Molecular Dynamics (MD) Simulations: Simulate the movement of the drug-transporter complex over time, providing insights into the conformational changes and stability of the interaction. nih.gov

Machine Learning Models: Use large datasets of known transporter substrates and inhibitors to build predictive models for new compounds. nih.govnih.gov

These in silico tools can prioritize compounds for experimental testing and help elucidate the molecular mechanisms behind observed pharmacokinetic profiles. nih.gov

| Methodology | Principle | Application |

|---|---|---|

| Ligand-Based Models (e.g., Pharmacophore) | Uses properties of known substrates/inhibitors to identify common features required for interaction. researchgate.net | Predicting whether a new compound is likely to be a substrate or inhibitor. researchgate.net |

| Structure-Based Models (e.g., Docking) | Uses the 3D structure of the transporter to model the physical interaction with the drug. nih.gov | Identifying specific binding sites and key interacting residues. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the atomic-level movements of the drug-transporter complex over time. nih.gov | Assessing binding stability and transporter conformational changes. nih.gov |

| Machine Learning / Regression Models | Builds statistical models from large pharmacogenomic datasets to correlate transporter expression with drug response. nih.gov | Prioritizing potential drug-transporter relationships for further investigation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Antipyrine and its Labeled Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. physchemres.org

A QSAR study was conducted on antipyrine and its main metabolites to investigate their electronic properties using semi-empirical and ab initio calculations. researchgate.net This research calculated several quantum chemical parameters, or descriptors, including the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. researchgate.net

The study determined parameters such as charge distribution, hardness, and electronic chemical potential for antipyrine and its metabolites. researchgate.net The findings indicated that certain metabolites possessed relatively low LUMO-HOMO energy differences, suggesting they would be the most reactive species. researchgate.net

For labeled derivatives like this compound, the QSAR models developed for the non-labeled parent compound are directly applicable. The isotopic substitution of hydrogen with deuterium (B1214612) results in a negligible change to the electronic descriptors that are typically used in QSAR models. Therefore, the predicted activity and reactivity for 4-methylaminoantipyrine can be confidently extended to its deuterated form.

| Metabolite | Key Calculated Parameter | Implication |

|---|---|---|

| Antipyrine | HOMO/LUMO energies, charges | Baseline for comparison of electronic properties. researchgate.net |

| 3-Hydroxymethyl-antipyrine | HOMO-LUMO gap | Indicator of chemical reactivity. researchgate.net |

| Nor-antipyrine | HOMO-LUMO gap | Indicator of chemical reactivity. researchgate.net |

| 4-Hydroxy-antipyrine | HOMO-LUMO gap | Indicator of chemical reactivity. researchgate.net |

| 3-Carboxy-antipyrine | HOMO-LUMO gap | Indicator of chemical reactivity. researchgate.net |

| Metabolites A4 and A6 | Relatively low LUMO-HOMO difference | Predicted to be the most reactive metabolites. researchgate.net |

Future Directions and Emerging Research Avenues for 4 Methylamino D3 Antipyrine

Advancements in High-Throughput Isotopic Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds like 4-Methylamino-d3 Antipyrine (B355649) has traditionally been a resource-intensive process. However, the field is moving towards more efficient and high-throughput methods for isotopic labeling, which will accelerate the availability and application of such molecules in research. marketersmedia.com

Recent breakthroughs focus on late-stage functionalization, where deuterium (B1214612) is introduced into a complex molecule in the final steps of its synthesis. musechem.com This approach is more efficient than traditional multi-step syntheses that require labeled precursors from the start. scispace.com Methodologies such as hydrogen isotope exchange (HIE), catalytic deuteration, reductive deuteration, and dehalogenative deuteration are becoming more sophisticated. musechem.comresearchgate.net For instance, catalysts based on iridium, ruthenium, and various nanoparticles are being employed to achieve regioselective deuteration, allowing for precise placement of the isotopic label. musechem.comsemanticscholar.org

Furthermore, combining different labeling strategies, such as isotopic and isobaric labeling, is emerging as a way to increase the throughput of quantitative analyses, particularly in fields like single-cell proteomics. youtube.com These advancements promise to reduce the cost and time required to produce complex labeled molecules, making them more accessible for a wider range of studies. marketersmedia.com

Table 1: Comparison of Modern Isotopic Labeling Techniques

| Technique | Description | Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a substrate molecule, often catalyzed by metals. researchgate.net | Can be performed late-stage; reduces the need for complex multi-step synthesis. musechem.com |

| Reductive Deuteration | Introduction of deuterium by the reduction of an unsaturated bond or a functional group. researchgate.net | Allows for the creation of multiple deuterated sites in a single step. |

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Provides high site-specificity for labeling. |

| Hybrid Labeling (Isotopic + Isobaric) | Combines different labeling types to increase multiplexing capacity in a single analysis. youtube.com | Significantly increases throughput for complex quantitative studies, such as proteomics. nih.gov |

Integration of Multi-Omics Data (e.g., metabolomics, proteomics) for Comprehensive Metabolic Understanding

The future of biological and pharmacological research lies in the integration of multiple layers of "omics" data to create a holistic view of a biological system. ufz.denih.gov This systems-level approach combines data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex interplay of molecules within a cell or organism. osthus.com

4-Methylamino-d3 Antipyrine is poised to play a significant role in this integrated approach. As a stable isotope-labeled tracer, it can be administered to a biological system, and its journey and transformation can be tracked across different omics layers. For example, by using mass spectrometry, researchers can follow the deuterated signature of the compound through metabolic pathways (metabolomics) while simultaneously measuring its impact on protein expression and turnover (proteomics). ufz.de

This multi-omics integration allows for a more comprehensive understanding of a drug's mechanism of action, its metabolic fate, and its off-target effects. nih.gov By correlating the metabolic profile of this compound with changes in protein and gene expression, researchers can build detailed models of its biological effects, leading to insights that would be impossible to gain from a single omics approach alone. tum.de This integrated analysis is crucial for understanding the flow of information from genotype to phenotype and for identifying novel biomarkers for drug efficacy or toxicity. nih.gov

Development of Novel Analytical Platforms for Ultra-Trace Analysis of Deuterated Compounds

The ability to detect and quantify isotopically labeled compounds at very low concentrations is critical for many applications, from pharmacokinetic studies in preclinical models to environmental monitoring. wiseguyreports.com As research pushes towards analyzing smaller sample sizes, such as in single-cell studies, the need for ultra-trace analytical platforms becomes even more pressing. youtube.com

Emerging technologies are continuously pushing the boundaries of sensitivity and specificity. Techniques like resonance ionization mass spectrometry (RIMS) are being investigated for the ultra-trace analysis of specific isotopes, offering high elemental and isotopic selectivity. nih.gov Advances in liquid chromatography and mass spectrometry (LC-MS) continue to improve detection limits, allowing for the quantification of deuterated compounds and their metabolites at previously undetectable levels. nih.govbvsalud.org

The development of these novel platforms is essential for expanding the utility of this compound. Higher sensitivity allows for the tracking of the compound and its metabolites for longer durations and in more complex biological matrices. This enables more detailed pharmacokinetic profiling and the identification of minor, but potentially important, metabolic pathways.

Expanding the Application of this compound in Mechanistic Pharmacology and Systems Biology Research

The use of deuterated compounds is shifting from simply improving the pharmacokinetic profiles of existing drugs to being integral tools in novel drug discovery and fundamental biological research. nih.gov this compound, as a stable, non-radioactive labeled metabolite, is an ideal probe for investigating complex biological systems.

In mechanistic pharmacology , the compound can be used to elucidate the precise molecular interactions of its parent drug, Metamizole (B1201355). By tracing the labeled metabolite, researchers can study enzyme kinetics, receptor binding, and the engagement of specific biological targets in vivo. marketersmedia.com The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, can be exploited to study rate-limiting steps in metabolic reactions, providing deep insights into enzyme mechanisms. scispace.com

In systems biology , this compound can serve as a tracer to map the dynamic flow of metabolites through complex biological networks. ufz.de By introducing the labeled compound, researchers can follow its path and observe its influence on interconnected pathways. This allows for the construction of detailed computational models of metabolic flux and cellular responses to pharmacological perturbation. Such models are invaluable for predicting drug interactions, understanding disease states, and identifying new therapeutic targets. osthus.com The use of stable isotope tracers like this compound provides a powerful method for linking a specific chemical entity to its broader biological impact. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 4-Methylamino-d3 Antipyrine in analytical method development for metabolic studies?

- This compound is a deuterated analog used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy of its non-deuterated counterpart in biological matrices. Its stable isotope labeling minimizes ion suppression and matrix effects, enabling precise calibration curves. Researchers should validate methods using deuterated analogs by comparing retention times, fragmentation patterns, and signal-to-noise ratios against non-deuterated standards .

Q. How is this compound applied in studying cytochrome P450 (CYP) enzyme activity?

- As a metabolite of antipyrine, it serves as a probe substrate to assess CYP1A2 and CYP3A4 activity. In vitro assays involve incubating liver microsomes with the compound and measuring deuterium retention in metabolites (e.g., 4-hydroxyantipyrine-d3) via isotopic ratio analysis. Baseline activity is established using control samples, while enzyme induction/ inhibition is quantified by comparing metabolic clearance rates pre- and post-treatment with modulators .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O lactam at ~1668 cm⁻¹), while nuclear magnetic resonance (NMR) confirms deuterium placement (e.g., absence of proton signals at methylamino positions). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 318.37) and isotopic purity (>98% D3) .

Advanced Research Questions

Q. How can researchers optimize detection limits for this compound in trace-level pharmacokinetic studies?

- Use microdialysis probes coupled with LC-MS/MS, calibrating recovery rates via retrodialysis (e.g., perfusing antipyrine at 4–16 µM). Apply orthogonal regression to account for inter-probe variability. Limit of quantification (LOQ) can be improved to <1 ng/mL by optimizing collision energy for MRM transitions (e.g., m/z 318.37 → 114.1) and using ion-pairing agents like heptafluorobutyric acid .

Q. What experimental designs address variability in CYP-mediated metabolism of this compound across populations?

- Stratify cohorts by age, smoking status, and concomitant medications (e.g., enzyme inducers like pentobarbital). Use mixed-effects models to partition variance:

- Fixed effects: Age, genotype (e.g., CYP1A2*1F), and environmental factors (e.g., caffeine intake).

- Random effects: Inter-individual differences in hepatic blood flow.

- Validate with orthogonal regression of metabolite clearance rates (norantipyrine vs. 4-hydroxyantipyrine) .

Q. How does molecular modeling predict the stability of this compound in aqueous vs. lipid-rich environments?

- Density functional theory (DFT) simulations (B3LYP/6-31G* basis set) calculate solvation energies. The compound’s logP (~1.2) suggests moderate lipophilicity, favoring passive diffusion. Molecular dynamics (MD) simulations (NAMD/VMD) reveal hydrogen bonding between the lactam oxygen and water molecules, while deuterium substitution minimally alters conformational stability compared to non-deuterated analogs .

Q. What statistical approaches resolve contradictions in enzyme induction studies using deuterated antipyrines?

- Apply type I sum of squares (sequential ANOVA) to prioritize main effects (e.g., pentobarbitone dose) over interactions. For conflicting CYP induction data (e.g., 16% vs. 60% clearance increase), use bootstrapping to generate 95% confidence intervals for metabolite ratios (norantipyrine/4-hydroxyantipyrine). Sensitivity analysis identifies outliers driven by hepatic CYP3A5 polymorphisms .

Methodological Considerations

- Sample Preparation : For plasma, use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to isolate this compound.

- Quality Control : Include deuterated analogs in every batch to monitor matrix effects (CV <15%) and ensure inter-day reproducibility .

- Ethical Compliance : For human studies, validate salivary antipyrine levels (S/P ratio ~1) as a non-invasive alternative to plasma sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.